(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine
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Overview
Description
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and a methoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Substitution Reactions: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction involving a methoxyphenyl halide and the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: The compound may be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: In industrial applications, triazole derivatives are used as corrosion inhibitors, agrochemicals, and materials for electronic devices.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: A triazole derivative with similar structural features but lacking the methoxyphenyl group.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a basis for many derivatives.
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniqueness
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is unique due to the presence of both dimethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N4O |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
(1,5-dimethyl-1,2,4-triazol-3-yl)-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C12H16N4O/c1-8-14-12(15-16(8)2)11(13)9-5-4-6-10(7-9)17-3/h4-7,11H,13H2,1-3H3 |
InChI Key |
OELPAZOYMPBPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C)C(C2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
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